Mebeverine hydrochloride
Overview
Description
Mebeverine hydrochloride is a musculo tropic antispasmodic agent commonly employed for the management of irritable bowel syndrome. It works by relaxing the muscles in and around the gut, thereby alleviating symptoms such as stomach pain, cramps, persistent diarrhea, and flatulence .
Mechanism of Action
Target of Action
Mebeverine hydrochloride primarily targets the smooth muscles of the gastrointestinal tract . These muscles play a crucial role in the movement and digestion of food within the gastrointestinal system.
Mode of Action
This compound is an anticholinergic It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect , may affect calcium channels , and may affect muscarinic receptors . This interaction results in the relaxation of the gut muscles, relieving painful muscle spasms without affecting normal gut motility .
Pharmacokinetics
This compound is metabolized mostly by esterases , and almost completely . The metabolites are excreted in urine .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and related conditions . This includes relief from stomach pain and cramps, persistent diarrhea, and flatulence . By relaxing the muscles in and around the gut, it helps to reduce the painful spasms associated with these conditions .
Action Environment
Like many pharmaceuticals, its effectiveness could potentially be influenced by factors such as the patient’s overall health, diet, and the presence of other medications
Biochemical Analysis
Biochemical Properties
Mebeverine Hydrochloride exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles . It interacts with smooth muscle within the gastrointestinal tract and may have an anesthetic effect, affect the calcium channels, and may affect muscarinic receptors .
Cellular Effects
This compound influences cell function by inducing relaxation of the stomach muscles . This can impact cell signaling pathways and cellular metabolism, particularly in the gastrointestinal tract .
Molecular Mechanism
The mechanism of action of this compound involves direct action on the smooth muscle of the gastrointestinal tract . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The biological half-life of this compound is 2.5 hours . The oral administration of the drug results in reaching the peak plasma concentration within a time frame of 1 to 3 hours . It undergoes substantial first-pass metabolism in both the gut wall and liver .
Metabolic Pathways
This compound undergoes substantial first-pass metabolism in both the gut wall and liver . Plasma concentrations of Veratric acid, a primary inactive metabolite of this compound, were observed at high levels approximately twenty to thirty minutes following oral administration .
Transport and Distribution
Approximately 75% of this compound is bound to plasma proteins . This suggests that it may interact with transporters or binding proteins, which could influence its localization or accumulation.
Subcellular Localization
Given its mechanism of action, it is likely that it targets the smooth muscle cells in the gastrointestinal tract .
Preparation Methods
Mebeverine hydrochloride can be synthesized through various methods. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 4-(ethylamino)butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then hydrolyzed to yield this compound .
Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification of this compound. The compound is separated using a reverse-phase column and detected using ultraviolet (UV) detection at 263 nm .
Chemical Reactions Analysis
Mebeverine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Mebeverine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of ester hydrolysis and esterification reactions.
Biology: This compound is used in research related to gastrointestinal motility and smooth muscle relaxation.
Medicine: It is widely used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Comparison with Similar Compounds
Mebeverine hydrochloride is often compared with other antispasmodic agents such as:
Dicyclomine hydrochloride: Both compounds are used to treat irritable bowel syndrome, but this compound has fewer systemic anticholinergic side effects.
Hyoscine butylbromide: While both are used for gastrointestinal spasms, this compound is more specific to the gut and has a different mechanism of action.
Papaverine hydrochloride: This compound is a second-generation analog of papaverine, with improved efficacy and safety profile.
These comparisons highlight the uniqueness of this compound in terms of its specific action on the gastrointestinal tract and its favorable safety profile.
Properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3625-06-7 (Parent) | |
Record name | Mebeverine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045372 | |
Record name | Mebeverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2753-45-9 | |
Record name | Mebeverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2753-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebeverine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEBEVERINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MEBEVERINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mebeverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebeverine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBEVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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